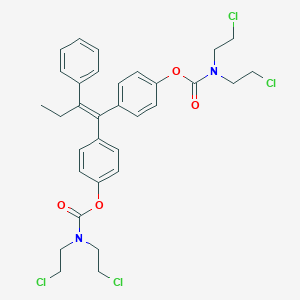
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene, commonly known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of azides, which are widely used in chemical biology and bioorthogonal chemistry.
Mechanism Of Action
The mechanism of action of DBCO-PEG4-azide involves the CuAAC reaction, which proceeds through the formation of a copper-acetylide intermediate. The intermediate then reacts with the azide to form a stable triazole linkage. This reaction is highly efficient and specific, and it occurs rapidly under mild conditions. The triazole linkage formed is stable and does not interfere with the biological processes, making it an ideal tool for studying biomolecules in living systems.
Biochemical And Physiological Effects
DBCO-PEG4-azide does not have any known biochemical or physiological effects on living systems. It is a non-toxic and non-reactive compound that does not interfere with the biological processes. The compound is highly specific and efficient in labeling biomolecules, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
Advantages And Limitations For Lab Experiments
DBCO-PEG4-azide has several advantages for lab experiments. It is highly specific and efficient in labeling biomolecules, and it can selectively react with alkyne-functionalized biomolecules under mild conditions. The compound is non-toxic and non-reactive, and it does not interfere with the biological processes. However, there are also some limitations to the use of DBCO-PEG4-azide. The compound is relatively expensive, and the synthesis method requires specialized equipment and expertise. Additionally, the labeling efficiency may vary depending on the type of biomolecule and the reaction conditions.
Future Directions
There are several future directions for the use of DBCO-PEG4-azide in scientific research. One potential application is in the study of protein-protein interactions. DBCO-PEG4-azide can be used to label specific proteins, and the labeled proteins can then be pulled down and identified using mass spectrometry. Another potential application is in the development of targeted drug delivery systems. DBCO-PEG4-azide can be used to label drug molecules, and the labeled drugs can then be targeted to specific cells or tissues for more effective treatment. Additionally, the synthesis of new DBCO-PEG4 derivatives with improved properties and functionalities is an area of active research.
Synthesis Methods
The synthesis of DBCO-PEG4-azide involves the reaction of DBCO-PEG4-amine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This reaction is highly efficient, and the yield of the product is generally high.
Scientific Research Applications
DBCO-PEG4-azide has a wide range of applications in scientific research. It is commonly used as a bioorthogonal chemical probe for imaging and labeling of biomolecules. Bioorthogonal chemistry refers to the chemical reactions that occur in living systems without interfering with the biological processes. DBCO-PEG4-azide can selectively react with alkyne-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, to form stable triazole linkages. This reaction is highly specific, efficient, and bioorthogonal, making it an ideal tool for studying the dynamics and functions of biomolecules in living systems.
properties
CAS RN |
110008-65-6 |
|---|---|
Product Name |
1,1-Bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene |
Molecular Formula |
C32H34Cl4N2O4 |
Molecular Weight |
652.4 g/mol |
IUPAC Name |
[4-[1-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C32H34Cl4N2O4/c1-2-29(24-6-4-3-5-7-24)30(25-8-12-27(13-9-25)41-31(39)37(20-16-33)21-17-34)26-10-14-28(15-11-26)42-32(40)38(22-18-35)23-19-36/h3-15H,2,16-23H2,1H3 |
InChI Key |
CYUVQCXCRMNVKT-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
Other CAS RN |
110008-65-6 |
synonyms |
1,1-(CECOPB) 1,1-bis(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-2-phenylbut-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



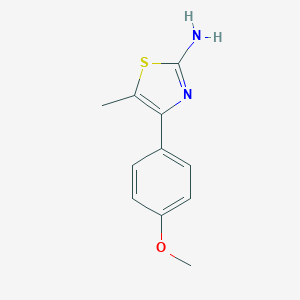
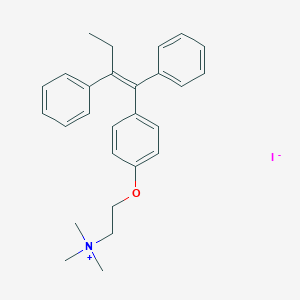
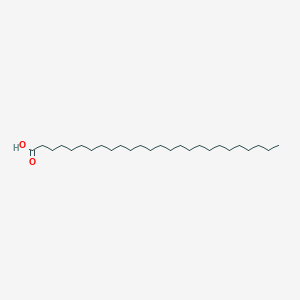
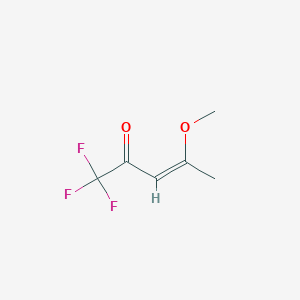
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
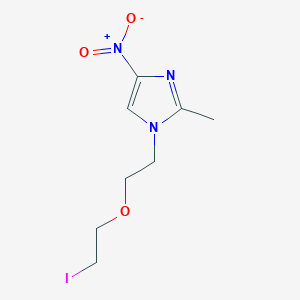
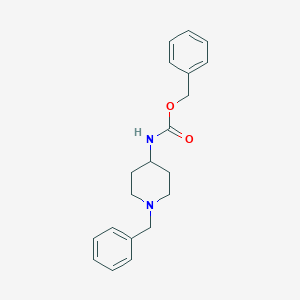
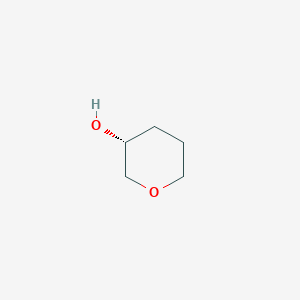
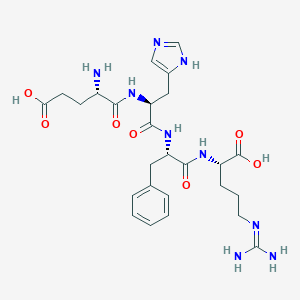
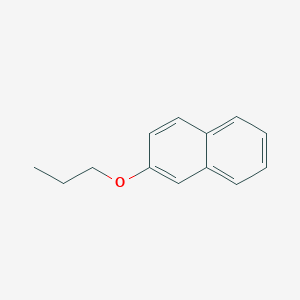
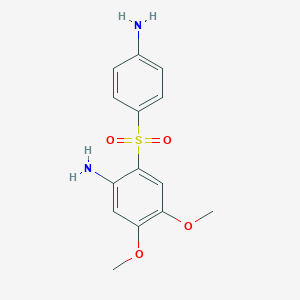
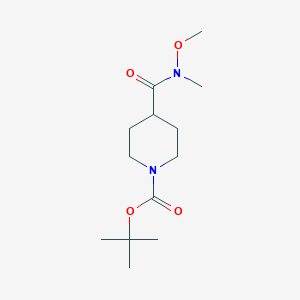
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)